N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide
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Overview
Description
N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group and further connected to a cyclopropylacetamide moiety. The boronic acid functionality makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic esters, such as this compound, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it can form pinacol benzyl boronate . It can also be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to its low toxicity and unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the formation of the boronic ester by reacting 4-bromo-1,3,2-dioxaborolane with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere at elevated temperatures.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be achieved by reacting the boronic ester with cyclopropyl bromide in the presence of a base such as sodium hydride.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide. This can be done using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid. This reaction is typically carried out using hydrogen peroxide or other oxidizing agents.
Reduction: The compound can be reduced to form the corresponding borane derivative. This reaction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The boronic ester group can participate in various substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide).
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the reactivity and selectivity of the catalysts.
Biology and Medicine:
Drug Development: The compound is used as a building block in the synthesis of biologically active molecules, including potential drug candidates for the treatment of cancer and other diseases.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging applications.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.
Agriculture: It is used in the development of agrochemicals for crop protection and enhancement.
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison:
- Structural Differences: While these compounds share the boronic ester group, they differ in the substituents attached to the phenyl ring. For example, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has an amino group, whereas 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has an aldehyde group.
- Reactivity: The presence of different functional groups affects the reactivity and applications of these compounds. For instance, the amino group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline makes it more suitable for bioconjugation, while the aldehyde group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is useful in the synthesis of complex organic molecules.
- Applications: Each compound has unique applications based on its structure and reactivity. N-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)acetamide is particularly valuable in cross-coupling reactions and drug development due to its stability and reactivity.
Properties
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-12(20)19-17(10-11-17)13-6-8-14(9-7-13)18-21-15(2,3)16(4,5)22-18/h6-9H,10-11H2,1-5H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDGCTCNAIFTNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675257 |
Source
|
Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-39-9 |
Source
|
Record name | N-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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